molecular formula C29H20ClN3O2S B12272772 N-(2-Benzoyl-4-chlorophenyl)-2-[(4-phenylquinazolin-2-YL)sulfanyl]acetamide

N-(2-Benzoyl-4-chlorophenyl)-2-[(4-phenylquinazolin-2-YL)sulfanyl]acetamide

Cat. No.: B12272772
M. Wt: 510.0 g/mol
InChI Key: FOTDCVTUPRFECV-UHFFFAOYSA-N
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Description

N-(2-Benzoyl-4-chlorophenyl)-2-[(4-phenylquinazolin-2-YL)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a benzoyl group, a chlorophenyl group, a phenylquinazolinyl group, and a sulfanyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Benzoyl-4-chlorophenyl)-2-[(4-phenylquinazolin-2-YL)sulfanyl]acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Benzoyl Chloride Intermediate: The starting material, 2-benzoyl-4-chlorophenyl, is reacted with thionyl chloride to form the corresponding benzoyl chloride intermediate.

    Nucleophilic Substitution: The benzoyl chloride intermediate is then reacted with 4-phenylquinazolin-2-thiol in the presence of a base such as triethylamine to form the desired acetamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Benzoyl-4-chlorophenyl)-2-[(4-phenylquinazolin-2-YL)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzoyl group can be reduced to form the corresponding alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity and can be studied for its potential as a pharmaceutical agent.

    Medicine: It could be investigated for its potential therapeutic effects.

    Industry: It may have applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Benzoyl-4-chlorophenyl)-2-[(4-phenylquinazolin-2-YL)sulfanyl]acetamide would depend on its specific biological or chemical activity. Potential molecular targets could include enzymes, receptors, or other proteins. The pathways involved would be determined by the specific interactions of the compound with these targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Benzoyl-4-chlorophenyl)-2-[(4-phenylquinazolin-2-YL)sulfanyl]acetamide: can be compared with other acetamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C29H20ClN3O2S

Molecular Weight

510.0 g/mol

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-2-(4-phenylquinazolin-2-yl)sulfanylacetamide

InChI

InChI=1S/C29H20ClN3O2S/c30-21-15-16-25(23(17-21)28(35)20-11-5-2-6-12-20)31-26(34)18-36-29-32-24-14-8-7-13-22(24)27(33-29)19-9-3-1-4-10-19/h1-17H,18H2,(H,31,34)

InChI Key

FOTDCVTUPRFECV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)SCC(=O)NC4=C(C=C(C=C4)Cl)C(=O)C5=CC=CC=C5

Origin of Product

United States

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